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molecular formula C14H10O4 B096049 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione CAS No. 17648-03-2

2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione

Cat. No. B096049
M. Wt: 242.23 g/mol
InChI Key: FVXPBEUYCCZFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03934972

Procedure details

1 part of 4-chlorosulphonyl phthalic acid is added to a solution of 0.5 parts of 1-hydroxy-4-(4-aminoanilino)-anthraquinone, (itself obtained by the reaction of leucoquinizarin with 4-phenylene diamine) in 25 parts of dioxan. The mixture is heated under reflux for 51/2 hours, filtered hot, and the filtrate poured into water. The precipitated product is filtered off, dissolved in dilute sodium carbonate solution at 20°C, screened, and the filtrate acidified with mineral acid to give 0.4 parts of 1-hydroxy-4-[4-(3,4-dicarboxy phenylsulphonylamino)anilino]anthraquinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chlorosulphonyl phthalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-hydroxy-4-(4-aminoanilino)-anthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClS(C1C=C(C(O)=O)C(=CC=1)C(O)=O)(=O)=O.[OH:17][C:18]1[C:31]2[C:30](=[O:32])[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23](=[O:33])[C:22]=2C([NH:34][C:35]2[CH:40]=[CH:39][C:38]([NH2:41])=[CH:37][CH:36]=2)=C[CH:19]=1.[O:42]1[CH2:47][CH2:46]OCC1>>[CH2:46]1[C:47](=[O:42])[C:22]2[C:31](=[C:30]([OH:32])[C:29]3[C:24]([C:23]=2[OH:33])=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:18](=[O:17])[CH2:19]1.[CH:36]1[C:35]([NH2:34])=[CH:40][CH:39]=[C:38]([NH2:41])[CH:37]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
4-chlorosulphonyl phthalic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(C(=O)O)=CC1)C(=O)O
Name
1-hydroxy-4-(4-aminoanilino)-anthraquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NC1=CC=C(C=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CC(=O)C2=C(C3=CC=CC=C3C(=C2C1=O)O)O
Name
Type
product
Smiles
C1=CC(=CC=C1N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03934972

Procedure details

1 part of 4-chlorosulphonyl phthalic acid is added to a solution of 0.5 parts of 1-hydroxy-4-(4-aminoanilino)-anthraquinone, (itself obtained by the reaction of leucoquinizarin with 4-phenylene diamine) in 25 parts of dioxan. The mixture is heated under reflux for 51/2 hours, filtered hot, and the filtrate poured into water. The precipitated product is filtered off, dissolved in dilute sodium carbonate solution at 20°C, screened, and the filtrate acidified with mineral acid to give 0.4 parts of 1-hydroxy-4-[4-(3,4-dicarboxy phenylsulphonylamino)anilino]anthraquinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chlorosulphonyl phthalic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-hydroxy-4-(4-aminoanilino)-anthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClS(C1C=C(C(O)=O)C(=CC=1)C(O)=O)(=O)=O.[OH:17][C:18]1[C:31]2[C:30](=[O:32])[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23](=[O:33])[C:22]=2C([NH:34][C:35]2[CH:40]=[CH:39][C:38]([NH2:41])=[CH:37][CH:36]=2)=C[CH:19]=1.[O:42]1[CH2:47][CH2:46]OCC1>>[CH2:46]1[C:47](=[O:42])[C:22]2[C:31](=[C:30]([OH:32])[C:29]3[C:24]([C:23]=2[OH:33])=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:18](=[O:17])[CH2:19]1.[CH:36]1[C:35]([NH2:34])=[CH:40][CH:39]=[C:38]([NH2:41])[CH:37]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
4-chlorosulphonyl phthalic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(C(=O)O)=CC1)C(=O)O
Name
1-hydroxy-4-(4-aminoanilino)-anthraquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)NC1=CC=C(C=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CC(=O)C2=C(C3=CC=CC=C3C(=C2C1=O)O)O
Name
Type
product
Smiles
C1=CC(=CC=C1N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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